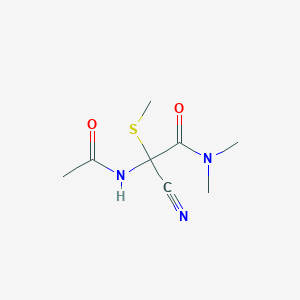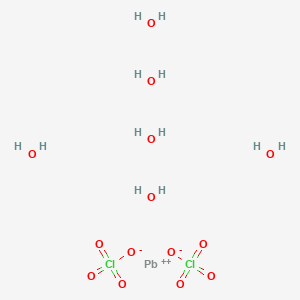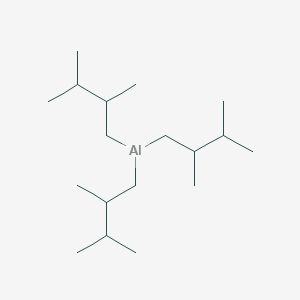
2,2',4',6-Tetrachloro-4,5'-bipyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’,4’,6-Tetrachloro-4,5’-bipyrimidine is a chemical compound with the molecular formula C8H2Cl4N4 and a molecular weight of 295.94 g/mol It is characterized by the presence of four chlorine atoms and two pyrimidine rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,2’,4’,6-Tetrachloro-4,5’-bipyrimidine typically involves the chlorination of bipyrimidine derivatives. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled temperature and pressure conditions .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product .
Analyse Chemischer Reaktionen
Types of Reactions: 2,2’,4’,6-Tetrachloro-4,5’-bipyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: This reaction involves the replacement of chlorine atoms with nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate are commonly used under reflux conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products: The major products formed from these reactions include various substituted bipyrimidine derivatives, which can be further utilized in different applications .
Wissenschaftliche Forschungsanwendungen
2,2’,4’,6-Tetrachloro-4,5’-bipyrimidine has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 2,2’,4’,6-Tetrachloro-4,5’-bipyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact pathways and targets are still under investigation, but preliminary studies suggest its potential in modulating cellular processes .
Vergleich Mit ähnlichen Verbindungen
2,2’-Bipyrimidine: A related compound with similar structural features but without the chlorine substitutions.
4,4’,6,6’-Tetramethyl-2,2’-bipyrimidine: Another derivative with methyl groups instead of chlorine atoms.
Uniqueness: 2,2’,4’,6-Tetrachloro-4,5’-bipyrimidine stands out due to its unique chlorine substitutions, which impart distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications .
Eigenschaften
CAS-Nummer |
62880-84-6 |
|---|---|
Molekularformel |
C8H2Cl4N4 |
Molekulargewicht |
295.9 g/mol |
IUPAC-Name |
2,4-dichloro-5-(2,6-dichloropyrimidin-4-yl)pyrimidine |
InChI |
InChI=1S/C8H2Cl4N4/c9-5-1-4(14-8(12)15-5)3-2-13-7(11)16-6(3)10/h1-2H |
InChI-Schlüssel |
APEBSVMAMMPRSL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(N=C(N=C1Cl)Cl)C2=CN=C(N=C2Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Bicyclo[4.4.1]undecane-1,6-diol](/img/structure/B14500435.png)
![[1-[(1-Acetyloxy-2,2,2-trichloroethyl)carbamoylamino]-2,2,2-trichloroethyl] acetate](/img/structure/B14500440.png)

![1,1'-[Oxybis(methylene)]bis(2,2-dichlorocyclopropane)](/img/structure/B14500461.png)

![Methanesulfonamide, N-[4-(dimethylamino)phenyl]-](/img/structure/B14500478.png)



![[3-(Methoxymethyl)-2-methylpyridin-4-yl]methanol](/img/structure/B14500513.png)


